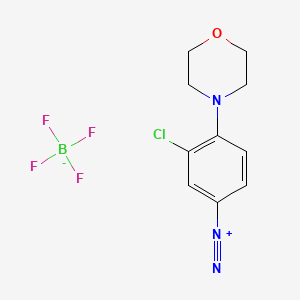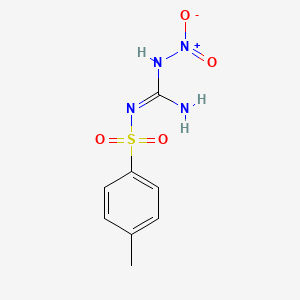
2-(4-methylphenyl)sulfonyl-1-nitroguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)sulfonyl-1-nitroguanidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a 4-methylphenyl ring and a nitroguanidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)sulfonyl-1-nitroguanidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)sulfonyl-1-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: The nitroguanidine moiety can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitroguanidine moiety.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
2-(4-methylphenyl)sulfonyl-1-nitroguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)sulfonyl-1-nitroguanidine involves its interaction with specific molecular targets and pathways. The nitroguanidine moiety can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-methylphenyl)sulfonyl-1-nitroguanidine can be compared with other similar compounds such as:
4-methylsulfonylphenyl derivatives: These compounds share the sulfonyl group attached to a 4-methylphenyl ring but differ in the functional groups attached to the sulfonyl group.
Nitroguanidine derivatives: These compounds share the nitroguanidine moiety but differ in the substituents attached to the guanidine group.
The uniqueness of this compound lies in its combination of the sulfonyl and nitroguanidine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5465-99-6 |
|---|---|
Molecular Formula |
C8H10N4O4S |
Molecular Weight |
258.26 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-nitroguanidine |
InChI |
InChI=1S/C8H10N4O4S/c1-6-2-4-7(5-3-6)17(15,16)11-8(9)10-12(13)14/h2-5H,1H3,(H3,9,10,11) |
InChI Key |
WEMBZGRFZJFXLR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



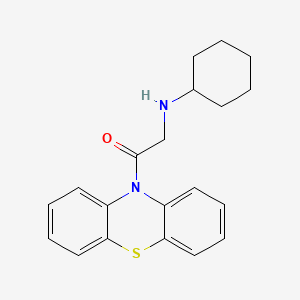
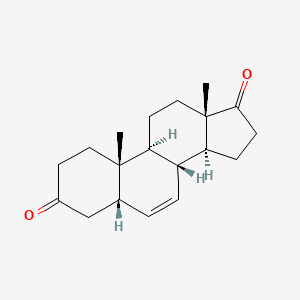
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)

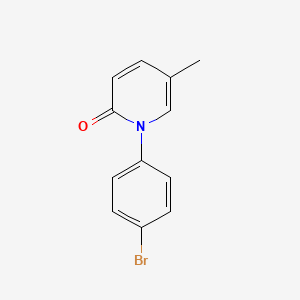


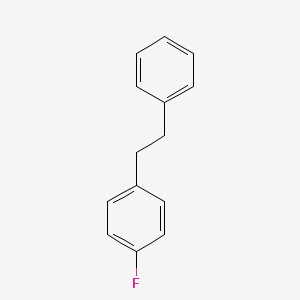
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

